Home > Products > Screening Compounds P95781 > (4S)-2-Oxoclopidogrel
(4S)-2-Oxoclopidogrel - 1416696-44-0

(4S)-2-Oxoclopidogrel

Catalog Number: EVT-15430036
CAS Number: 1416696-44-0
Molecular Formula: C16H16ClNO3S
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(4S)-2-Oxoclopidogrel is derived from clopidogrel and is formed through the action of cytochrome P450 enzymes during the metabolic process. It belongs to the class of organic compounds known as alpha-amino acid esters, characterized by their ester derivatives of alpha-amino acids. The empirical formula of clopidogrel, which relates to (4S)-2-oxoclopidogrel, is C16H16ClNO2SC_{16}H_{16}ClNO_{2}S with a molecular weight of approximately 321.822 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (4S)-2-Oxoclopidogrel typically involves several steps that include:

  1. Oxidation of Clopidogrel: The initial step involves the oxidation of clopidogrel to form (4S)-2-Oxoclopidogrel, primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2C19. This process converts clopidogrel into its 2-oxo form .
  2. Biocatalytic Processes: Recent advancements have explored biocatalytic methods for synthesizing (4S)-2-Oxoclopidogrel using enzymes like peroxygenases, which can facilitate the selective oxidation of clopidogrel to yield high purity intermediates .
  3. Purification: Following synthesis, (4S)-2-Oxoclopidogrel can be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound from reaction mixtures .
Molecular Structure Analysis

Structure and Data

The molecular structure of (4S)-2-Oxoclopidogrel features a thienopyridine core with a ketone functional group at the 2-position. The stereochemistry at the 4-position is crucial for its biological activity. The compound can be represented structurally as follows:

  • Chemical Structure:
 4S 2 Oxoclopidogrel C16H16ClNO2S\text{ 4S 2 Oxoclopidogrel }C_{16}H_{16}ClNO_{2}S
  • Molecular Weight: Approximately 321.822 g/mol.

This structure is essential for its interaction with biological targets, particularly in terms of its binding affinity and selectivity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving (4S)-2-Oxoclopidogrel is its conversion into the active thiol metabolite through further oxidation processes:

  1. Formation of Active Metabolite: After forming (4S)-2-Oxoclopidogrel, it undergoes additional transformations involving hydrolysis and reduction processes that lead to the generation of thiol derivatives .
  2. Involvement of Enzymes: The reactions are facilitated by various enzymes, including thioesterases and reductases, which play roles in converting (4S)-2-Oxoclopidogrel into its active form capable of binding to platelet receptors .
Mechanism of Action

Process and Data

The mechanism of action for (4S)-2-Oxoclopidogrel involves several key steps:

  1. Activation: Following oral administration, clopidogrel is metabolized into (4S)-2-Oxoclopidogrel via cytochrome P450 enzymes.
  2. Conversion to Active Form: The compound is then further oxidized to yield an active thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets .
  3. Inhibition of Platelet Aggregation: This binding prevents adenosine diphosphate from activating glycoprotein IIb/IIIa complex on platelets, thereby inhibiting platelet aggregation and reducing thrombus formation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(4S)-2-Oxoclopidogrel exhibits specific physical and chemical properties relevant for its function:

  • Solubility: It is practically insoluble in water at neutral pH but shows solubility at acidic pH levels.
  • Stability: The compound's stability can vary depending on environmental conditions such as pH and temperature.
  • Optical Activity: It has a specific optical rotation indicative of its chiral nature, which is critical for its biological activity .
Applications

Scientific Uses

(4S)-2-Oxoclopidogrel serves primarily as an intermediate in the synthesis of clopidogrel's active metabolites. Its applications include:

  • Pharmaceutical Research: It is used in studies investigating the metabolic pathways and pharmacokinetics associated with clopidogrel.
  • Drug Development: Understanding its synthesis and action can aid in developing more effective antiplatelet therapies or analogs with improved efficacy or reduced side effects.
  • Biochemical Studies: It provides insights into enzyme kinetics and mechanisms involved in drug metabolism.
Metabolic Pathways and Enzymatic Activation Mechanisms

Role of Hepatic Cytochrome P450 Isoenzymes in the Biotransformation of Clopidogrel to (4S)-2-Oxoclopidogrel

Clopidogrel, a widely prescribed antiplatelet prodrug, undergoes a critical two-step bioactivation process in the liver to yield its pharmacologically active metabolite. The initial oxidative step transforms clopidogrel into the stereospecific intermediate (4S)-2-oxoclopidogrel, mediated predominantly by hepatic cytochrome P450 (CYP) isoenzymes. This biotransformation involves the introduction of a carbonyl group at the thiophene ring's 2-position, forming a cyclic thiocarbamate intermediate [1] [7].

Table 1: Key CYP Isoforms Catalyzing Clopidogrel → (4S)-2-Oxoclopidogrel Conversion

CYP IsoformCatalytic Efficiency (Vmax/Km)Relative Contribution (%)Genetic Polymorphism Impact
CYP1A218.7 ± 2.3 μL/min/pmol35.8%Low
CYP2B610.1 ± 1.5 μL/min/pmol19.4%Moderate
CYP2C1923.4 ± 3.1 μL/min/pmol44.9%High (loss-of-function alleles)
CYP3A4Not detected--
CYP2C9Not detected--

Source: Kazui et al. (2010), Pharmacokinetic data from recombinant enzyme systems [7]

The differential catalytic efficiencies among CYP isoforms determine their relative contributions to this step. CYP2C19 demonstrates the highest catalytic efficiency (44.9%), followed by CYP1A2 (35.8%) and CYP2B6 (19.4%) [7]. Notably, CYP3A4 and CYP2C9 show negligible activity in this initial oxidation, contrary to earlier hypotheses [3] [6]. This reaction occurs primarily in hepatocytes' endoplasmic reticulum, where these enzymes are densely localized, and requires NADPH and molecular oxygen as cofactors.

The kinetic parameters vary significantly among isoforms, with CYP2C19 exhibiting the lowest Km (highest affinity) for clopidogrel. Genetic polymorphisms in CYP2C19 (*2, *3, *17 alleles) substantially alter this step's efficiency, explaining approximately 12% of interindividual variability in active metabolite formation [1] [4].

Stereoselective Oxidation Mechanisms: CYP2C19, CYP3A4, and CYP2B6 Contributions to Intermediate Formation

The bioactivation of clopidogrel exhibits strict stereoselectivity, producing exclusively the (4S)-configured 2-oxo intermediate. This stereochemical preference arises from differential binding orientations within CYP active sites and regioselective oxidation mechanisms:

  • CYP2C19: Mediates pro-S oxidation at the thiophene ring's 2-position through hydrogen abstraction followed by oxygen rebound. The enzyme's I-helix residues (Glu300, Ala301) create a constrained active site favoring the (S)-configuration transition state [6] [7].
  • CYP2B6: Utilizes a distinct mechanism involving direct oxygen insertion with π-stacking interactions between clopidogrel's chlorophenyl ring and Phe residues. This enzyme produces the (4S)-isomer with 98% enantiomeric excess [7].
  • CYP3A4: Despite negligible contribution to the first oxidation step, CYP3A4 dominates the second oxidative activation of (4S)-2-oxoclopidogrel to the active thiol metabolite (39.8% contribution) [1] [7]. This step involves oxidative cleavage of the thiocarbamate group, forming a sulfenic acid intermediate that spontaneously rearranges to the active thiol.

Table 2: Enzyme Contributions to Two-Step Activation Pathway

Metabolic StepPrimary EnzymesRelative ContributionKey Chemical Process
Clopidogrel → (4S)-2-oxoclopidogrelCYP2C1944.9%Thiophene ring oxidation
CYP1A235.8%Cyclic thiocarbamate formation
CYP2B619.4%Stereoselective oxygenation
(4S)-2-oxoclopidogrel → Active thiol metaboliteCYP3A439.8%Thiocarbamate cleavage
CYP2B632.9%Sulfenic acid formation
CYP2C1920.6%S-O bond scission

The kinetic isotope effect studies demonstrate that the second oxidation proceeds via rate-limiting C-H bond cleavage at the piperidine ring's 4-position. CYP3A4's broad substrate acceptance allows accommodation of the bulky (4S)-2-oxoclopidogrel molecule, while CYP2C19's stereospecificity derives from its compact active site topology [6] [8].

Comparative Analysis of First-Pass Metabolism Pathways: Carboxylesterase-Mediated Hydrolysis vs. Oxidative Activation

The metabolic fate of clopidogrel is determined by competing pathways during hepatic first-pass metabolism. Approximately 85-90% of absorbed clopidogrel undergoes carboxylesterase 1 (CES1)-mediated hydrolysis to an inactive carboxylic acid (SR26334), while only 10-15% enters the CYP-dependent activation pathway via (4S)-2-oxoclopidogrel [2] [5] [6].

Carboxylesterase-Mediated Inactivation:

  • CES1 catalysis: Hydrolyzes clopidogrel's methyl ester group via nucleophilic attack by Ser221 (catalytic triad), forming clopidogrel carboxylate
  • Tissue distribution: High expression in hepatocytes (>90% of hepatic CES activity) compared to intestinal CES2
  • Kinetic advantage: Km = 120 ± 15 μM for clopidogrel vs. 350 ± 45 μM for CYP2C19, enabling preferential substrate capture [5] [6]
  • Genetic variants: CES1 G143E (rs71647871) reduces hydrolytic activity by 70%, paradoxically increasing (4S)-2-oxoclopidogrel formation [5]

Oxidative Activation Pathway:

  • CYP-catalyzed competition: CYP isoforms must outcompete CES1 for clopidogrel access despite CES1's kinetic advantage
  • Rate-limiting factors: Low CYP abundance (CYP2C19 = 15% of hepatic CYP content) and slow catalytic rates (kcat = 4.2 min⁻¹ for CYP2C19) [1] [7]
  • Pathway divergence: (4S)-2-oxoclopidogrel faces secondary hydrolysis by CES1 (20-30% of formed intermediate) before CYP-mediated activation to the thiol metabolite [3] [5]

Table 3: Flux Distribution in Clopidogrel First-Pass Metabolism

Metabolic PathwayPrimary EnzymeMetabolite FormedFraction of Absorbed DosePharmacological Activity
Ester hydrolysisCES1Clopidogrel carboxylate85-90%Inactive
First oxidationCYP2C19/1A2/2B6(4S)-2-oxoclopidogrel10-15%Intermediate
Secondary hydrolysisCES12-oxo-clopidogrel carboxylate20-30% of oxidized fractionInactive
Second oxidationCYP3A4/2B6/2C19Active thiol metabolite2-5% of initial doseActive

Regulatory Cross-Talk: The balance between these pathways is modulated by:

  • Enzyme induction: Rifampicin upregulates CYP2B6/2C19, increasing (4S)-2-oxoclopidogrel formation by 60%
  • Inhibition interactions: Omeprazole (CYP2C19 inhibitor) reduces oxidative flux by 45%, while CES1 inhibitors (e.g., benzil) shift metabolism toward activation
  • Hepatic blood flow: Alters substrate availability for both pathways, explaining age- and disease-dependent variability [4] [6]

In vitro studies using HLM demonstrate that competitive partitioning occurs at clopidogrel concentrations >50 μM, where CES1 approaches saturation (Km = 120 μM), favoring CYP-mediated oxidation. This explains the nonlinear pharmacokinetics observed with high loading doses [3] [6].

Properties

CAS Number

1416696-44-0

Product Name

(4S)-2-Oxoclopidogrel

IUPAC Name

methyl (2S)-2-[(7aS)-2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl]-2-(2-chlorophenyl)acetate

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13-,15-/m0/s1

InChI Key

JBSAZVIMJUOBNB-ZFWWWQNUSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CC[C@H]3C(=CC(=O)S3)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.